(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Research has shown that derivatives of the specified compound exhibit promising anti-inflammatory and analgesic properties. For instance, a study on celecoxib derivatives, which are structurally similar, demonstrated significant anti-inflammatory and analgesic effects without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib itself. This suggests a potential for these compounds to be developed into therapeutic agents with minimized side effects (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
Another area of application is in the treatment of cancer. Novel sulfonamide derivatives have been evaluated for their anticancer activity, showing potential effectiveness against various cancer cell lines. For example, specific compounds demonstrated promising results in inhibiting breast and colorectal cancer cell growth, indicating their potential as anticancer agents (Wagdy M. Eldehna et al., 2017).
Antidiabetic Agents
Compounds related to "(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide" have also been studied for their potential antidiabetic effects. Research into fluoropyrazolesulfonylurea and thiourea derivatives, including cyclic sulfonylthiourea derivatives, revealed significant antidiabetic activity, making them promising leads for future drug discovery in managing diabetes (H. Faidallah et al., 2016).
Carbonic Anhydrase Inhibitors
Additionally, some derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes including tumorigenesis. This highlights their potential application in developing treatments for conditions associated with the overexpression of this enzyme (Wagdy M. Eldehna et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(NE)-4-chloro-N-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-2-7-15-11(16)8-19-12(15)14-20(17,18)10-5-3-9(13)4-6-10/h2-6H,1,7-8H2/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRKWCUOVDGIPG-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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